molecular formula C17H22N4O4 B12171043 N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Cat. No.: B12171043
M. Wt: 346.4 g/mol
InChI Key: WLLNWJSFOORSLS-UHFFFAOYSA-N
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Description

“N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[45]dec-3-yl)acetamide” is a synthetic organic compound that belongs to the class of spirocyclic compounds These compounds are characterized by a unique spiro linkage, which involves two rings sharing a single atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Pyridine Ring: Starting with a suitable pyridine precursor, such as 3-hydroxypyridine, and introducing a methoxy group at the 6-position through methylation.

    Spirocyclic Core Formation: The spirocyclic core can be constructed by reacting a suitable cyclic ketone with a diamine under acidic conditions to form the spiro linkage.

    Acetamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the spirocyclic core.

    Reduction: Reduction reactions could target the carbonyl groups in the spirocyclic structure.

    Substitution: Nucleophilic substitution reactions might occur at the pyridine ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride could be used.

    Substitution: Nucleophiles like amines or thiols, under basic or acidic conditions, could facilitate substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.

Scientific Research Applications

Chemistry

In chemistry, this compound could serve as a building block for the synthesis of more complex molecules, particularly those with spirocyclic structures.

Biology

In biological research, the compound might be investigated for its potential as a bioactive molecule, possibly targeting specific enzymes or receptors.

Medicine

In medicinal chemistry, “N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” could be explored for its therapeutic potential, particularly in the treatment of diseases where spirocyclic compounds have shown efficacy.

Industry

In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of “N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” would depend on its specific molecular targets. Potential mechanisms could include:

    Enzyme Inhibition: The compound might inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could act as an agonist or antagonist at certain receptors, modulating their activity.

    Pathway Interference: The compound might interfere with specific biochemical pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Spirocyclic Compounds: Other spirocyclic compounds with similar structures might include spirooxindoles or spirocyclic lactams.

    Pyridine Derivatives: Compounds with a pyridine ring and similar functional groups, such as pyridine carboxamides or pyridine ketones.

Uniqueness

The uniqueness of “N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide” lies in its specific combination of a methoxypyridine ring and a spirocyclic acetamide structure, which could confer unique biological and chemical properties.

Properties

Molecular Formula

C17H22N4O4

Molecular Weight

346.4 g/mol

IUPAC Name

N-(6-methoxypyridin-3-yl)-2-(1-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide

InChI

InChI=1S/C17H22N4O4/c1-20-16(24)21(15(23)17(20)8-4-3-5-9-17)11-13(22)19-12-6-7-14(25-2)18-10-12/h6-7,10H,3-5,8-9,11H2,1-2H3,(H,19,22)

InChI Key

WLLNWJSFOORSLS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C(=O)C12CCCCC2)CC(=O)NC3=CN=C(C=C3)OC

Origin of Product

United States

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